molecular formula C40H40K2N12Na2O16S4 B13786710 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium sodium salt CAS No. 72187-40-7

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium sodium salt

Cat. No.: B13786710
CAS No.: 72187-40-7
M. Wt: 1197.3 g/mol
InChI Key: RPHSYODFTDVORM-MBCFVHIPSA-J
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Description

Tinopal abp-x hc: is a fluorescent whitening agent widely used in various industries. It belongs to the class of optical brighteners, which are compounds that absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of color and brightness in materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tinopal abp-x hc involves multiple steps, including the reaction of specific aromatic compounds with triazine derivatives. The process typically requires controlled reaction conditions such as temperature, pH, and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of Tinopal abp-x hc is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity raw materials and advanced purification techniques to obtain the final product with the desired properties.

Chemical Reactions Analysis

Types of Reactions: Tinopal abp-x hc undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: Tinopal abp-x hc is used as a fluorescent probe in various chemical analyses. Its ability to emit visible light upon exposure to ultraviolet light makes it valuable in studying molecular interactions and reaction mechanisms.

Biology: In biological research, Tinopal abp-x hc is used to stain and visualize cellular components under a fluorescence microscope. It helps in identifying and tracking specific proteins, nucleic acids, and other biomolecules.

Medicine: Tinopal abp-x hc is used in diagnostic assays and imaging techniques. Its fluorescent properties enable the detection of specific biomarkers and the visualization of tissues and organs in medical imaging.

Industry: In the textile and detergent industries, Tinopal abp-x hc is used to enhance the brightness and whiteness of fabrics and cleaning products. It is also used in plastics, coatings, and paper to improve their optical properties.

Mechanism of Action

Tinopal abp-x hc exerts its effects through a process called fluorescence. When exposed to ultraviolet light, the compound absorbs the energy and re-emits it as visible blue light. This process enhances the brightness and whiteness of materials by compensating for any yellowish tinge.

Molecular Targets and Pathways: The primary molecular target of Tinopal abp-x hc is the aromatic rings and triazine derivatives in its structure. The pathways involved include the absorption of ultraviolet light and the subsequent emission of visible light through electronic transitions.

Comparison with Similar Compounds

    Tinopal CBS-X: Another optical brightener used in detergents and textiles.

    Tinopal OB: Used in plastics and coatings for its excellent whitening properties.

    Tinopal DMS: Used in paper and detergents for its high solubility and stability.

Uniqueness of Tinopal abp-x hc: Tinopal abp-x hc is unique due to its high solubility, stability, and exceptional whitening properties. It is highly effective in various substrates and provides a brilliant bluish cast, making it suitable for a wide range of applications.

Properties

CAS No.

72187-40-7

Molecular Formula

C40H40K2N12Na2O16S4

Molecular Weight

1197.3 g/mol

IUPAC Name

dipotassium;disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C40H44N12O16S4.2K.2Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b2-1+;;;;

InChI Key

RPHSYODFTDVORM-MBCFVHIPSA-J

Isomeric SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+]

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+]

Origin of Product

United States

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